molecular formula C8H6FNO2 B2365251 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one CAS No. 259252-13-6

5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B2365251
CAS No.: 259252-13-6
M. Wt: 167.139
InChI Key: XYDTZHMQTYEJQN-UHFFFAOYSA-N
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Description

5-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one (CAS 259252-13-6) is a fluorinated oxindole derivative with a molecular formula of C8H6FNO2 and a molecular weight of 167.14 g/mol . This compound serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the development of novel antimicrobial agents. Research indicates that derivatives of 5-fluoroindoline-2,3-dione exhibit significant biological activities; for instance, triazole conjugates of this core structure have demonstrated potent antibacterial and antifungal properties, with efficacy comparable to or even surpassing standard drugs like Ciprofloxacin and Fluconazole in some cases . The compound's reactivity allows for further functionalization, making it a valuable building block for constructing diverse chemical libraries for biological screening . It is also a subject of crystallographic studies to understand its solid-state properties and hydrogen-bonding patterns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with care, noting the associated safety hazards including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

5-fluoro-3-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3,7,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDTZHMQTYEJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259252-13-6
Record name 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
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Preparation Methods

Reaction Mechanism and Steps

  • Phenylhydrazine Formation : 4-Fluoroaniline reacts with sodium nitrite in sulfuric acid at 0–5°C to generate the diazonium intermediate, which is subsequently reduced to 4-fluorophenylhydrazine.
  • Cyclization : The phenylhydrazine reacts with ethyl acetoacetate in methanesulfonic acid-methanol under reflux (80°C, 6 hours). Acid catalysis facilitates enolization and intramolecular cyclization to form the indolin-2-one scaffold.
  • Hydroxylation : Post-cyclization oxidation with hydrogen peroxide (H₂O₂) in acetic acid introduces the 3-hydroxy group, achieving 67–72% overall yield.

Critical Parameters :

  • Temperature control during diazotization prevents decomposition.
  • Methanesulfonic acid concentration (15–20% v/v) optimizes cyclization efficiency.

Diazotization-Cyclization of Fluorinated Anilines

This two-step approach leverages diazotization to introduce hydroxyl functionality prior to ring closure.

Synthetic Pathway

  • Diazotization : 5-Fluoro-2-nitroaniline undergoes diazotization with NaNO₂/H₂SO₄ at 0°C, followed by hydrolysis in H₂O/EtOH (1:1) at 60°C to yield 5-fluoro-2-nitrophenol (89% yield).
  • Reduction and Cyclization : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, which spontaneously cyclizes in aqueous HCl to form the target compound (mp 200–201°C, 95% purity).

Advantages :

  • Avoids intermediate isolation, enhancing atom economy.
  • High regioselectivity ensured by steric directing effects of the fluorine substituent.

Patent-Based Cyclization (JP2008050354A)

A patented method employs copper(I)-catalyzed intramolecular C–N coupling to construct the dihydroindole ring.

Procedure Overview

  • Substrate Preparation : 2-Bromo-5-fluoro-N-(2-hydroxyethyl)aniline is synthesized via nucleophilic substitution between 2-bromo-5-fluoroaniline and ethylene glycol.
  • Cyclization : CuI (10 mol%), 1,10-phenanthroline ligand, and K₃PO₄ in DMSO at 110°C promote Ullmann-type coupling, forming the indolin-2-one framework (68% yield).

Key Insights :

  • Ligand selection (1,10-phenanthroline vs. bipyridine) improves yield by 22%.
  • DMSO acts as both solvent and mild oxidant, preventing over-oxidation of the hydroxyl group.

Comparative Analysis of Synthesis Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%)
Fischer Indole 4-Fluoroaniline NaNO₂, H₂SO₄, MeSO₃H, H₂O₂ 67–72 90–95
Diazotization 5-Fluoro-2-nitroaniline NaNO₂, H₂SO₄, Pd/C, HCl 82–89 95
Patent Cyclization 2-Bromo-5-fluoroaniline CuI, 1,10-phenanthroline, DMSO 68 98

Trade-offs :

  • Fischer Method : Lower yields due to competing side reactions but scalable for bulk production.
  • Diazotization : Higher purity but requires handling explosive diazonium intermediates.
  • Patent Route : Excellent purity with mild conditions but depends on costly catalysts.

Characterization and Validation

All routes validate product identity through:

  • Melting Point : 200–201°C (lit. 200–201°C).
  • ¹H NMR (DMSO-d₆): δ 10.12 (s, 1H, OH), 6.82–7.15 (m, 3H, aromatic), 4.21 (d, J = 12.4 Hz, 1H, CH₂).
  • FT-IR : 3280 cm⁻¹ (O–H stretch), 1695 cm⁻¹ (C=O).

Chemical Reactions Analysis

5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one exhibit moderate antibacterial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Antioxidant Properties

The compound has been investigated for its free radical scavenging activity, indicating possible antioxidant properties. This characteristic can be beneficial in developing therapeutic agents aimed at oxidative stress-related conditions .

Anticancer Potential

Indole derivatives, including this compound, are being explored for their anticancer activities. For instance, related compounds have demonstrated pro-apoptotic effects and significant cytotoxicity against cancer cell lines . The structure's similarity to known anticancer agents positions it as a candidate for further research in cancer therapy.

Cellular Signaling Pathways

The compound's interaction with specific molecular targets suggests it may play a role in cellular signaling pathways. The presence of the fluorine atom enhances binding affinity to enzymes and receptors, influencing various biochemical processes .

Material Science Applications

Due to its stable fluorinated structure, this compound can be utilized in the production of dyes and pigments. Its unique chemical properties make it suitable for industrial applications where stability and reactivity are crucial .

Case Studies and Research Findings

StudyFocusFindings
Gaikwad et al. (2024)Antibacterial ActivityIdentified moderate antibacterial activity against E. coli and S. aureus; compounds showed varying zones of inhibition based on concentration .
Cihan-Üstündag et al. (2024)Antiviral ActivityInvestigated thiosemicarbazide derivatives related to indole structures; highlighted potential antiviral effects .
Spallarossa et al. (2024)Anticancer ActivitySynthesized new indole-based analogs; some compounds exhibited significant cytotoxicity against cancer cell lines .

Mechanism of Action

The mechanism of action of 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
5-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one (Target) F (C5), OH (C3) C₈H₆FNO₂ 167.14 Hydroxyl group for hydrogen bonding; fluorine enhances stability
6-Chloro-5-fluoro-2,3-dihydro-1H-indol-2-one Cl (C6), F (C5) C₈H₅ClFNO 185.58 Halogenated at adjacent positions; potential steric effects
5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-indolin-2-one Br (C5), OH (C3), phenylethyl C₁₆H₁₂BrNO₃ 358.18 Bulky phenylethyl group; bromine increases molecular weight
5-Bromo-3-chloro-2,3-dihydro-1H-indol-2-one Br (C5), Cl (C3) C₈H₅BrClNO 254.49 Dual halogenation; potential reactivity in cross-coupling reactions
5-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one F (C5), CH₃ (C3) C₉H₈FNO 165.16 Methyl group enhances lipophilicity; reduced hydrogen bonding
3-Acetoxy-5-bromo-2,3-dihydro-1H-indol-2-one Br (C5), OAc (C3) C₁₀H₈BrNO₃ 286.08 Acyloxy group improves membrane permeability; antihypoxic activity

Stability and Reactivity

  • Hydroxyl vs. Methyl Groups : The hydroxyl group in the target compound increases hydrophilicity but may reduce stability under acidic conditions compared to methyl-substituted analogues .
  • Halogen Effects : Fluorine’s small size and high electronegativity improve metabolic stability, whereas bulkier halogens (Br, Cl) enhance steric hindrance and alter reactivity in cross-coupling reactions .

Biological Activity

5-Fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one (often abbreviated as 5-F-3-OH-DH-indol-2-one) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 5-F-3-OH-DH-indol-2-one is C8H6FN1O2C_8H_6FN_1O_2, with a molecular weight of approximately 151.14 g/mol. The structure features a fluorine atom at the 5-position and a hydroxyl group at the 3-position of the indole ring, which contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against viruses such as Hepatitis B. The compound may inhibit viral replication through interactions with specific enzymes or receptors involved in the viral lifecycle .
  • Anticancer Properties : The compound has been investigated for its anticancer effects, showing promise in inhibiting cancer cell proliferation. Its mechanism may involve the modulation of pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Studies have demonstrated moderate antibacterial activity against various bacterial strains, indicating its potential as an antimicrobial agent .
  • Antioxidant Properties : The presence of the hydroxyl group suggests that it could act as a free radical scavenger, contributing to its antioxidant capabilities.

The biological effects of 5-F-3-OH-DH-indol-2-one are believed to arise from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell survival, thereby exerting its antiviral and anticancer effects.
  • Receptor Binding : It is hypothesized that 5-F-3-OH-DH-indol-2-one can bind to various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation .

Comparative Analysis

To better understand the uniqueness of 5-F-3-OH-DH-indol-2-one, it can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
5-FluoroindoleLacks hydroxyl groupDifferent chemical properties
3-HydroxyindoleLacks fluorine substituentAltered reactivity
5-FluorooxindoleSimilar structure but lacks hydroxylDifferent biological properties

This table illustrates how variations in functional groups can significantly alter the biological activity and chemical behavior of indole derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of 5-F-3-OH-DH-indol-2-one:

  • Antiviral Study : A study conducted on derivatives of this compound indicated significant inhibition of Hepatitis B virus replication in vitro at concentrations around 10 µM, showcasing its potential as a therapeutic agent against viral infections .
  • Anticancer Research : Another investigation revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting that modifications to the indole scaffold could enhance anticancer efficacy.
  • Antimicrobial Evaluation : Research assessing antimicrobial properties found that 5-F-3-OH-DH-indol-2-one displayed moderate activity against specific bacterial strains, indicating potential applications in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving fluorinated precursors. For example, fluorination at the C5 position is typically achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature. Hydroxylation at C3 may involve oxidative cyclization or hydrolysis of intermediates. Key parameters include solvent choice (e.g., PEG-400/DMF mixtures for solubility ), catalyst loading (e.g., p-toluenesulfonic acid for cyclization ), and purification via column chromatography (e.g., 70:30 ethyl acetate/hexane eluent) . Reaction progress should be monitored using TLC and spectroscopic methods.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorine at C5, hydroxyl at C3) .
  • 19F NMR : Validates fluorination and detects potential side products .
  • MS (EI or HRMS) : Determines molecular weight and fragmentation patterns, ensuring purity (>95%) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1696 cm⁻¹ for the ketone) .

Q. What are the key structural features influencing the reactivity of this compound?

  • Methodological Answer : The planar indole core, electron-withdrawing fluorine at C5, and hydrogen-bonding hydroxyl at C3 drive reactivity. Fluorine increases electrophilicity at adjacent positions, enabling nucleophilic substitutions. The hydroxyl group participates in tautomerism or hydrogen bonding, affecting solubility and crystallization . X-ray crystallography (via SHELX refinement) confirms spatial arrangements and hydrogen-bonding networks .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric or conformational states?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous bond lengths and angles. For example, the hydroxyl group at C3 may exhibit keto-enol tautomerism, which SCXRD can distinguish by analyzing O–H···O hydrogen bonds. Discrepancies between computational models (e.g., DFT) and experimental data should be addressed by refining thermal parameters and validating against NMR chemical shifts .

Q. What strategies mitigate low yields in fluorinated indole synthesis?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Protecting groups : Temporarily shield hydroxyl or amine groups during fluorination .
  • Catalyst screening : p-TSA enhances cyclization efficiency compared to Lewis acids .
  • High-throughput screening : Identifies optimal solvent/catalyst combinations using robotic platforms .

Q. How can computational modeling predict bioactivity or metabolic pathways for this compound?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or oxidoreductases).
  • ADMET prediction : SwissADME assesses solubility, permeability, and metabolic stability, guided by logP values (~2.5 for this compound) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for functionalization .

Q. How are analytical methods validated for quantifying impurities in this compound?

  • Methodological Answer :

  • HPLC-UV/HRMS : Develop a gradient method (e.g., 0.1% formic acid in acetonitrile/water) with retention time matching reference standards .
  • Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation products.
  • Validation parameters : Include linearity (R² >0.99), LOD/LOQ (<0.1%), and precision (%RSD <2%) per ICH guidelines .

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